cyclopentadiène triméthylsilylé

Vue d'ensemble

Description

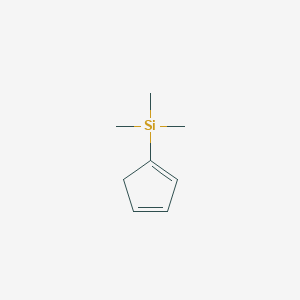

1,3-Cyclopentadiene, (trimethylsilyl)-, also known as trimethylsilyl cyclopentadiene, is an organosilicon compound with the chemical formula C₈H₁₄Si. It exists as a colorless liquid and is used in the synthesis of some metal cyclopentadienyl complexes. This compound is particularly interesting due to its fluxional structure, which means it undergoes rapid sigmatropic rearrangement .

Applications De Recherche Scientifique

1,3-Cyclopentadiene, (trimethylsilyl)- has several scientific research applications:

Chemistry: It is used in the synthesis of metal cyclopentadienyl complexes, which are important in organometallic chemistry and catalysis.

Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for biologically active compounds.

Mécanisme D'action

Target of Action

Trimethylsilylcyclopentadiene, also known as cyclopenta-1,3-dien-1-yl(trimethyl)silane, is an organosilicon compound . It primarily targets metal cyclopentadienyl complexes, contributing to their synthesis .

Mode of Action

The interaction of trimethylsilylcyclopentadiene with its targets is quite unique. It undergoes rapid sigmatropic rearrangement, a phenomenon known as fluxionality . This is demonstrated by the migration of the silyl group from carbon-to-carbon, giving the appearance of equivalent CH signals .

Biochemical Pathways

It’s known that the compound is involved in diels-alder reactions, allyl isomerization, and the aromatization of c5 rings . These processes could potentially influence various biochemical pathways.

Pharmacokinetics

It’s known that the compound exists as a colorless liquid with a density of 0833 g/mL at 25 °C . It has a boiling point of 138 to 140 °C . These properties may influence its bioavailability.

Result of Action

The molecular and cellular effects of trimethylsilylcyclopentadiene’s action are largely dependent on its role in the synthesis of metal cyclopentadienyl complexes . The compound’s fluxional structure could potentially influence the properties of these complexes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of trimethylsilylcyclopentadiene. For instance, its storage temperature is recommended to be -20°C . Furthermore, its action could potentially be influenced by factors such as pressure and the presence of other chemical substances.

Méthodes De Préparation

1,3-Cyclopentadiene, (trimethylsilyl)- is prepared by the reaction of trimethylsilyl chloride with sodium cyclopentadienide. The reaction can be represented as follows :

(CH3)3SiCl+NaC5H5→C5H5Si(CH3)3+NaCl

This reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the reactants and products. Industrial production methods may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

1,3-Cyclopentadiene, (trimethylsilyl)- undergoes various types of chemical reactions, including:

Diels-Alder Reactions: It acts as a diene in Diels-Alder reactions, forming cycloaddition products.

Synthesis of Ring-Functionalized Molybdenocene Complexes: It reacts with molybdenum compounds to form ring-functionalized molybdenocene complexes.

Allyl Isomerization: It can undergo isomerization reactions to form allyl derivatives.

Aromatization of C₅ Rings: It can be involved in reactions that lead to the aromatization of five-membered rings.

Synthesis of N-Hydroxyindoles: It participates in nucleophilic addition reactions to form N-hydroxyindoles.

Common reagents used in these reactions include various metal halides, organic solvents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Comparaison Avec Des Composés Similaires

1,3-Cyclopentadiene, (trimethylsilyl)- can be compared with other similar compounds such as:

Cyclopentadiene: The parent compound without the trimethylsilyl group.

Pentamethylcyclopentadiene: A derivative with five methyl groups attached to the cyclopentadiene ring.

Cyclopentadienyl-trimethylsilane: Another organosilicon compound with a similar structure but different substituents.

The uniqueness of 1,3-Cyclopentadiene, (trimethylsilyl)- lies in its fluxional structure and its ability to form stable metal cyclopentadienyl complexes, which are valuable in various chemical applications .

Propriétés

IUPAC Name |

cyclopenta-1,3-dien-1-yl(trimethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14Si/c1-9(2,3)8-6-4-5-7-8/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHTUUTHYXRLKLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25134-15-0 | |

| Record name | 1,3-Cyclopentadiene, (trimethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dimethylphenyl)-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide](/img/structure/B2476206.png)

![N-(3-acetylphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2476213.png)

![[4-(Aminomethyl)-2-methylphenyl]methanol](/img/structure/B2476215.png)

![1-[[5-(Difluoromethyl)thiophen-2-yl]methyl]pyrazole-4-carboxylic acid](/img/structure/B2476216.png)

![1-benzyl-3'-(4-fluorophenyl)-5-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione 1',1'-dioxide](/img/structure/B2476219.png)

![N-{1-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2476225.png)

![N-(4-(tert-butyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2476226.png)

![2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide](/img/structure/B2476228.png)